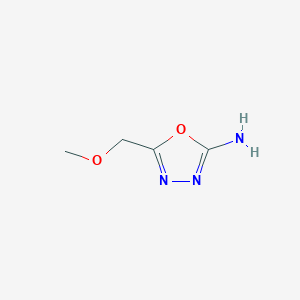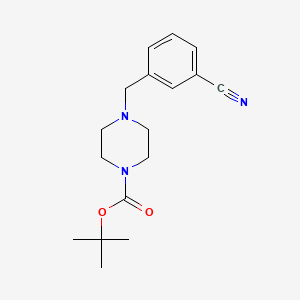
Ethyl (3,5-dimethylpiperidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of reaction conditions to achieve the desired product. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate was achieved in five steps, with the final step involving metal-catalyzed acid ethanolysis. An unexpected Pummerer rearrangement was observed when the reaction was conducted without a metal catalyst, leading to a different product . Similarly, the synthesis of 1-(3,3-dimethylcyclohexyl) ethyl acetate involved the reaction of dihydromycene with acetic acid and sulfuric acid, with optimization of reaction conditions such as catalyst amount, temperature, and reaction time . These studies highlight the importance of reaction conditions in the synthesis of ester compounds, which would be relevant for synthesizing ethyl (3,5-dimethylpiperidin-1-yl)acetate.
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically characterized using various spectroscopic techniques. In the case of 1-(3,3-dimethylcyclohexyl) ethyl acetate, gas chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance were used to confirm the structure of the product . These techniques would also be applicable in the analysis of the molecular structure of ethyl (3,5-dimethylpiperidin-1-yl)acetate.
Chemical Reactions Analysis
The papers provided do not directly discuss chemical reactions involving ethyl (3,5-dimethylpiperidin-1-yl)acetate. However, they do provide insights into the types of reactions that could be relevant. For example, the Pummerer rearrangement observed in the synthesis of an aryl acetic ester and the cyclocondensation reaction in the synthesis of pyrazolopyridones are examples of chemical reactions that could potentially be applied to modify the structure or functional groups of ethyl (3,5-dimethylpiperidin-1-yl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. The odor evaluation of 1-(3,3-dimethylcyclohexyl) ethyl acetate revealed a sweet, woody, floral odor , indicating that ester compounds can have distinctive olfactory properties. While the physical and chemical properties of ethyl (3,5-dimethylpiperidin-1-yl)acetate are not discussed in the provided papers, similar analytical methods could be used to determine these properties.
Wissenschaftliche Forschungsanwendungen
1. Memory Facilitation in Mice
Ethyl (3,5-dimethylpiperidin-1-yl)acetate has shown potential in enhancing memory abilities. A study conducted by Li Ming-zhu (2007) synthesized a derivative of this compound and tested its effects on memory in mice using a swimming maze test. The results indicated a significant decrease in mistake frequency and arrival time in mice treated with this compound, suggesting its potential in memory facilitation.
2. Involvement in the Synthesis of Pharmaceutical Compounds
Ethyl (3,5-dimethylpiperidin-1-yl)acetate derivatives have been used in the synthesis of important pharmaceuticals. For instance, P. Ramesh et al. (2017) utilized a similar compound in the synthesis of the HMG-CoA reductase inhibitor Rosuvastatin and natural styryl lactone Cryptomoscatone E1. This highlights its role in creating medically significant molecules.
3. Catalytic Applications in Organic Reactions
The compound has also been explored in catalysis. A study by N. J. Castellanos et al. (2012) described the use of a related compound, bis(3,5-dimethylpyrazol-1-yl)acetate, bound to titania and complexed to molybdenum dioxido, in photocatalytic arylalkane oxidation. This work provides insights into its potential application in catalysis and organic synthesis.
4. Potential Antitubercular Properties
Compounds derived from Ethyl (3,5-dimethylpiperidin-1-yl)acetate have shown promising antitubercular properties. T. Sekhar et al. (2020) reported the synthesis of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives, demonstrating significant activity against mycobacterium tuberculosis, indicating its potential in tuberculosis treatment.
5. Role in Crystal Structure Analysis
The compound has been involved in studies focusing on crystal structure analysis. For example, H. Choi et al. (2008) prepared a derivative for crystal structure analysis, revealing insights into molecular interactions and packing.
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIOYNFXLYGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC(CC(C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3,5-dimethylpiperidin-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)